molecular formula C9H14ClOSi2 B14205709 CID 78068279

CID 78068279

Cat. No.: B14205709
M. Wt: 229.83 g/mol
InChI Key: JZUIELVXVPZAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78068279 corresponds to oscillatoxin F, a marine-derived natural product belonging to the oscillatoxin family of bioactive compounds. Oscillatoxins are polyketide derivatives produced by marine cyanobacteria, notably Oscillatoria species, and are characterized by their complex macrocyclic structures and potent biological activities . Oscillatoxin F (this compound) shares a core structural framework with other oscillatoxins but differs in specific substituents, which influence its physicochemical properties and bioactivity.

Properties

Molecular Formula

C9H14ClOSi2

Molecular Weight

229.83 g/mol

InChI

InChI=1S/C9H14ClOSi2/c1-13(2,3)11-12(10)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

JZUIELVXVPZAIE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=CC=C1)Cl

Origin of Product

United States

Chemical Reactions Analysis

CID 78068279 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 78068279 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be utilized in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78068279 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The oscillatoxin family includes structurally analogous compounds with variations in methylation, hydroxylation, and side-chain modifications. Below is a comparative analysis of CID 78068279 (oscillatoxin F) and its closest analogs:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Compound Name CID Molecular Formula Key Structural Features Bioactivity Notes
Oscillatoxin D 101283546 C₃₄H₅₀O₈ Macrocyclic lactone, hydroxyl groups Cytotoxic to cancer cells; inhibits Na+/K+ ATPase
30-Methyl-Oscillatoxin D 185389 C₃₅H₅₂O₈ Methylation at C-30 position Enhanced membrane permeability; increased stability
Oscillatoxin E 156582093 C₃₃H₄₈O₈ Shorter side chain; reduced hydroxylation Moderate anti-inflammatory activity
Oscillatoxin F 78068279 C₃₄H₄₈O₉ Additional ketone group; extended oxidation Potent neurotoxic effects (predicted)

Key Findings:

Structural Variations :

  • Methylation : 30-Methyl-oscillatoxin D (CID 185389) exhibits improved pharmacokinetic properties due to methylation, enhancing its metabolic stability compared to oscillatoxin D .
  • Oxidation State : Oscillatoxin F (this compound) contains an additional ketone moiety, which may increase its electrophilicity and interaction with cellular nucleophiles, contributing to neurotoxicity .

Oscillatoxin E (CID 156582093) shows reduced bioactivity compared to D and F, likely due to its truncated side chain .

Analytical Differentiation :

  • Mass spectrometry (MS) with collision-induced dissociation (CID) techniques, as described in , can distinguish these isomers by their fragmentation patterns. For example, oscillatoxin F’s ketone group may yield unique fragment ions under low-energy CID conditions .

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